molecular formula C18H20N2O5S B5150209 methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No.: B5150209
M. Wt: 376.4 g/mol
InChI Key: FIJWZLJLCSYRAG-UHFFFAOYSA-N
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Description

Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzoate ester linked to an amino acid derivative through a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate typically involves a multi-step process. The initial step often includes the formation of the glycine derivative, followed by the introduction of the phenylsulfonyl group. The final step involves esterification with methyl benzoate under controlled conditions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The ester and amino groups may also play roles in binding and reactivity, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate
  • Methyl 2-{[N-ethyl-N-(4-methylphenylsulfonyl)glycyl]amino}benzoate

Uniqueness

Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research applications.

Properties

IUPAC Name

methyl 2-[[2-[benzenesulfonyl(ethyl)amino]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-20(26(23,24)14-9-5-4-6-10-14)13-17(21)19-16-12-8-7-11-15(16)18(22)25-2/h4-12H,3,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJWZLJLCSYRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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